molecular formula C23H21N3O3 B2732092 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide CAS No. 1797181-67-9

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide

Cat. No.: B2732092
CAS No.: 1797181-67-9
M. Wt: 387.439
InChI Key: SRKOGHRGGZTOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide is a structurally complex amide derivative characterized by a phenylbutanamide backbone functionalized with a 1,2,4-oxadiazole ring and a furan-2-yl substituent. The oxadiazole moiety, a five-membered heterocyclic ring containing two nitrogen and one oxygen atom, is linked to a methylene group attached to the ortho position of the phenyl ring. This arrangement likely enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for biological activity. The furan group, a heteroaromatic ring with oxygen, may contribute to electronic effects and solubility profiles.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-18(16-9-4-3-5-10-16)23(27)24-19-12-7-6-11-17(19)15-21-25-22(26-29-21)20-13-8-14-28-20/h3-14,18H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKOGHRGGZTOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Ring: Starting from a suitable precursor, such as furfural, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The furan and oxadiazole intermediates are then coupled using a suitable linker, often involving a methylation step.

    Final Amide Formation: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its structural complexity, it may serve as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of molecular probes for studying biological processes.

Industry:

    Polymer Science: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or unique mechanical properties.

Mechanism of Action

The mechanism by which N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Biological Activity/Use Key Differences from Target Compound
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide (Target) 1,2,4-Oxadiazole, furan-2-yl, phenylbutanamide Potential CNS modulation (inferred) Reference compound
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide 1,2,4-Oxadiazole, furan-2-yl, 3-methylphenylbutanamide Unspecified (structural analog) Substituent position: 3-methylphenyl vs. 2-phenylbutanamide backbone
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) Furan-3-carboxamide, methyl Fungicide (pesticide) Simpler structure; lacks oxadiazole and extended alkyl chain
L694247 (Serotonin Receptor Ligand) 1,2,4-Oxadiazole, indole, ethylamine 5-HT1D receptor agonist Indole core vs. phenylbutanamide; distinct pharmacophore
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, benzamide Fungicide (agricultural use) Benzamide scaffold; no oxadiazole or furan

Key Insights

Structural Complexity vs. Simplicity :

  • The target compound’s 1,2,4-oxadiazole and furan-2-yl groups distinguish it from simpler amides like fenfuram or flutolanil, which lack heterocyclic rings. These features may enhance binding specificity or stability in biological systems .
  • Compared to 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide , the ortho-substituted phenylbutanamide backbone in the target compound could alter steric hindrance or solubility, impacting pharmacokinetics.

Biological Activity :

  • The oxadiazole ring is a hallmark of CNS-active compounds (e.g., L694247), suggesting the target compound may interact with neurotransmitter receptors or transporters . In contrast, fenfuram and flutolanil are pesticidal, emphasizing the role of functional groups in determining application .

Electronic and Steric Effects :

  • The trifluoromethyl group in flutolanil enhances lipophilicity and resistance to enzymatic degradation, whereas the furan-2-yl group in the target compound may prioritize π-orbital interactions .

Research Implications

The target compound’s hybrid architecture (oxadiazole + furan + phenylbutanamide) positions it as a candidate for further exploration in medicinal chemistry, particularly for CNS disorders. Comparative studies with L694247 could elucidate its receptor affinity, while pesticidal analogs (e.g., fenfuram) highlight divergent structure-activity relationships. Computational modeling, as described in density-functional thermochemistry studies , may predict its thermodynamic stability or binding modes relative to analogs.

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide is a complex organic compound that features a combination of furan, oxadiazole, and phenyl moieties. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C18H17N3O4. The presence of the furan and oxadiazole rings is noteworthy as these structures are often associated with various biological activities including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.48Induces apoptosis via caspase activation
6aHCT-1160.19Cell cycle arrest at G1 phase
10aA5490.12Inhibition of proliferation

These findings suggest that the incorporation of the oxadiazole moiety enhances the anticancer activity of the compounds compared to traditional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The furan and oxadiazole rings in similar compounds have been associated with antimicrobial properties. Preliminary studies on related compounds indicate potential efficacy against bacteria and fungi. Further research is needed to specifically evaluate the antimicrobial activity of this compound against various microbial strains .

Antioxidant Activity

Oxadiazole derivatives have also shown promise in antioxidant applications. Studies have demonstrated their ability to scavenge free radicals and protect cells from oxidative stress. For example, compounds with similar structural features exhibited significant inhibition of lipid peroxidation at concentrations lower than standard antioxidants .

Case Studies

  • Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than those of established anticancer drugs, indicating a potential for development as novel anticancer agents .
  • Mechanistic Insights : Flow cytometry assays revealed that some oxadiazole derivatives could induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest. This mechanism highlights the importance of further exploration into how this compound may function at a cellular level .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties by targeting various cellular mechanisms:

  • Mechanisms of Action :
    • Inhibition of Enzymes : Compounds similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced DNA synthesis and altered gene expression related to cancer progression .
    • Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells, often through the activation of pro-apoptotic pathways .

Case Studies

StudyFindings
The compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Derivatives exhibited strong inhibition of cancer cell proliferation with IC50 values in the micromolar range.

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Target Bacteria :
    • Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Case Studies

StudyFindings
In vitro studies reported MIC values comparable to standard antibiotics like gentamicin.
The compound exhibited broad-spectrum activity against multiple bacterial strains.

Other Potential Applications

Beyond anticancer and antimicrobial effects, this compound may have applications in:

  • Anti-inflammatory Research : Similar compounds have shown potential in modulating inflammatory pathways.

Q & A

Q. Which in vivo models are appropriate for assessing anti-inflammatory or anticancer potential?

  • Methodological Answer :
  • Anti-inflammatory : Carrageenan-induced paw edema in rats (measure volume reduction vs. indomethacin).
  • Anticancer : Xenograft models (e.g., HT-29 colon cancer in nude mice; dose: 10–50 mg/kg/day, oral gavage). Monitor tumor volume (caliper measurements) and biomarkers (ELISA for VEGF, TNF-α) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • Methodological Answer : Conduct CYP inhibition assays (e.g., CYP3A4 luminescent assay). If metabolized via CYP2D6, consider co-administering inhibitors (quinidine) in pharmacokinetic studies. Use LC-MS/MS to identify metabolites (e.g., hydroxylated furan) in liver microsomes .

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

  • Methodological Answer : Re-optimize docking parameters (e.g., grid box size, exhaustiveness) to account for protein flexibility. Validate with molecular dynamics simulations (GROMACS, 100 ns) to assess binding mode stability. Experimentally, use alanine scanning mutagenesis to confirm critical residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.